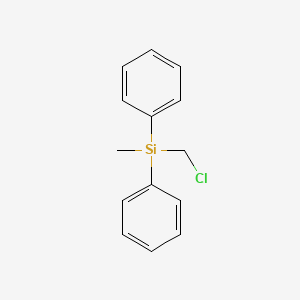

(Chloromethyl)methyldiphenylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-methyl-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClSi/c1-16(12-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQOSTRUDOUBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Methyldiphenylsilane

Reactivity of the Chloromethyl Moiety

The reactivity of (chloromethyl)methyldiphenylsilane is largely dominated by the chemistry of the chloromethyl group. This functionality, an α-haloalkylsilane, possesses a carbon-chlorine bond that is susceptible to a variety of chemical transformations, most notably nucleophilic substitution. The silicon atom, being less electronegative than carbon, influences the electronic environment of the α-carbon, playing a crucial role in the molecule's reaction dynamics.

The primary mode of reaction for α-haloalkylsilanes, including this compound, is the nucleophilic substitution of the halogen atom. thieme-connect.de The reaction involves the attack of a nucleophile on the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion, which acts as a leaving group. youtube.com

The mechanism for this transformation is generally considered to be a bimolecular nucleophilic substitution (SN2) process. libretexts.org In this concerted mechanism, the nucleophile attacks the α-carbon at the same time as the carbon-chlorine bond breaks. libretexts.org This is depicted in the reaction of a generic nucleophile (Nu-) with this compound:

Figure 1: Proposed SN2 Mechanism

Several key factors support an SN2 pathway:

Steric Accessibility : The α-carbon is a primary carbon, which is sterically unhindered, favoring the backside attack characteristic of SN2 reactions.

Reaction Kinetics : Studies on analogous systems show that the reaction rate is typically dependent on the concentration of both the alkyl halide and the nucleophile, which is a hallmark of an SN2 mechanism. libretexts.org

Influence of the Silyl (B83357) Group : The adjacent silicon atom is known to accelerate nucleophilic substitution at the α-carbon. thieme-connect.de This "α-silicon effect" is attributed to the stabilization of the SN2 transition state through hyperconjugation between the σ-orbital of the C-Si bond and the p-orbital of the reacting carbon.

The table below summarizes common nucleophilic substitution reactions at the α-carbon.

| Nucleophile (Nu-) | Reagent Example | Product |

| Hydroxide (OH-) | Sodium Hydroxide | (Hydroxymethyl)methyldiphenylsilane |

| Alkoxide (RO-) | Sodium Ethoxide | (Ethoxymethyl)methyldiphenylsilane |

| Cyanide (CN-) | Sodium Cyanide | (Cyanomethyl)methyldiphenylsilane |

| Azide (N3-) | Sodium Azide | (Azidomethyl)methyldiphenylsilane |

| Iodide (I-) | Sodium Iodide | (Iodomethyl)methyldiphenylsilane |

This table presents illustrative examples of potential SN2 reactions based on the known reactivity of α-haloalkanes.

The chloromethyl group serves as a handle for the site-selective introduction of the methyldiphenylsilylmethyl moiety into more complex molecular architectures. This makes this compound a valuable building block in organic synthesis. thieme-connect.deorgsyn.org A key strategy involves converting the less reactive chloromethyl group into a highly reactive organometallic intermediate.

One common transformation is the preparation of a Grignard reagent via reaction with magnesium metal. This converts the electrophilic α-carbon into a potent nucleophile.

Reaction: Ph2MeSiCH2Cl + Mg → Ph2MeSiCH2MgCl

This newly formed Grignard reagent, (methyldiphenylsilylmethyl)magnesium chloride, can then react with a wide array of electrophiles in a site-selective manner, creating a new carbon-carbon or carbon-heteroatom bond precisely where the chlorine atom was. thieme-connect.de

The table below illustrates the versatility of this approach for complex chemical transformations.

| Electrophile | Product Type | Example Transformation |

| Aldehyde (RCHO) | Secondary Alcohol | Ph2MeSiCH2-CH(OH)R |

| Ketone (R2C=O) | Tertiary Alcohol | Ph2MeSiCH2-C(OH)R2 |

| Ester (RCOOR') | Ketone (after 2 eq.) | Ph2MeSiCH2-C(=O)R |

| Carbon Dioxide (CO2) | Carboxylic Acid | Ph2MeSiCH2-COOH |

| Epoxide | Primary Alcohol | Ph2MeSiCH2-CH2CH(OH)R |

This table demonstrates potential synthetic applications following the conversion of the chloromethyl group to a Grignard reagent.

Influence of Silicon Substituents on Reaction Dynamics

The nature of the substituents on the silicon atom—in this case, two phenyl groups and one methyl group—profoundly influences the reactivity of the chloromethyl moiety through a combination of steric and electronic effects.

The rate and efficiency of the nucleophilic substitution at the α-carbon are modulated by the steric bulk and electronic properties of the methyldiphenylsilyl group. thieme-connect.de

Electronic Effects: The electronic influence of the silicon substituents on the α-carbon is a balance of inductive and potential resonance effects.

Methyl Group: The methyl group is electron-donating through induction (+I effect), which slightly increases the electron density on the silicon atom.

Phenyl Groups: The phenyl groups are generally considered electron-withdrawing through induction (-I effect) due to the higher s-character of the sp2 carbons in the ring. This effect can make the silicon atom more electron-deficient, which in turn can influence the polarity of the Si-C bond and the stability of the SN2 transition state.

Collectively, these electronic factors fine-tune the electrophilicity of the α-carbon and the stability of the transition state during nucleophilic attack. The silicon atom's ability to stabilize an adjacent partial positive charge in the transition state is a key aspect of the α-silicon effect.

Steric Effects: Steric hindrance plays a critical role in SN2 reactions. libretexts.org The rate of reaction is highly sensitive to the bulk of the groups surrounding the reaction center.

The methyldiphenylsilyl group is significantly larger than, for example, a trimethylsilyl (B98337) group. The two bulky phenyl groups create a sterically congested environment around the α-carbon.

This steric bulk can hinder the "backside attack" of the nucleophile, which is essential for the SN2 mechanism. Consequently, this compound would be expected to react more slowly in SN2 reactions compared to less hindered analogues like (chloromethyl)trimethylsilane.

The table below provides a qualitative comparison of the expected effects of different silyl substituents on the SN2 reaction rate at the α-carbon.

| Silyl Group | Substituents | Relative Steric Hindrance | Expected Relative SN2 Rate |

| -SiMe3 | Three Methyl | Low | High |

| -SiMe2Ph | Two Methyl, One Phenyl | Medium | Medium |

| -SiMePh2 | One Methyl, Two Phenyl | High | Low |

| -SiPh3 | Three Phenyl | Very High | Very Low |

This table is a predictive summary based on established principles of steric effects in SN2 reactions.

Advanced Spectroscopic and Computational Characterization of Chloromethyl Methyldiphenylsilane and Its Analogs

Conformational Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the molecular and vibrational structures of organosilicon compounds. jkps.or.kr For analogs like diphenylsilane (B1312307), DFT calculations have been instrumental in assigning vibrational fundamentals. jkps.or.kr In the case of chloromethyl dimethyl chlorosilane, a related compound, ab initio calculations at various levels of approximation, including second-order Møller-Plesset perturbation theory, have been used to determine the optimized geometries and vibrational frequencies for its anti and gauche conformers. researchgate.net These theoretical predictions, after appropriate scaling, show good agreement with experimental data, indicating that the anti conformer is the more stable form in both the vapor and liquid phases, as well as in the crystalline state. researchgate.net The energy difference between the conformers can also be estimated from these calculations. researchgate.net

Structural Elucidation through Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and studying molecular conformations in organosilicon compounds. mdpi.com The mutual exclusivity of IR and Raman active modes in molecules with certain symmetries, like D5h, makes the combined use of both techniques particularly powerful for a complete vibrational analysis. mpg.de

The vibrational spectra of (Chloromethyl)methyldiphenylsilane and its analogs exhibit characteristic bands that can be assigned to specific molecular motions. For instance, in diphenylsilane, the most intense IR absorption at 843 cm⁻¹ is attributed to the out-of-plane C-H fundamental, while the strongest Raman line at 999 cm⁻¹ involves ring puckering and SiH₂ bending vibrations. jkps.or.kr The polarity of the Si-H bond, arising from the electronegativity difference between silicon and hydrogen, leads to a strong IR absorption, whereas the large electron cloud of silicon contributes to intense Raman scattering involving the Si-H₂ vibration. jkps.or.kr Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region of both IR and Raman spectra. mdpi.com

A table detailing the characteristic vibrational frequencies for a related compound, diphenylsilane, is provided below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Intensity |

| Out-of-plane C-H | 843 | IR | Strong |

| Ring Puckering & SiH₂ Bending | 999 | Raman | Strong |

| Ring Torsional | 91 | Raman | - |

| Ring Deformation | 1589 | IR & Raman | - |

This data is based on studies of diphenylsilane and illustrates the types of vibrational modes observed in similar compounds. jkps.or.kr

Vibrational spectroscopy is highly effective in identifying and quantifying conformational isomers in the liquid and vapor phases. nih.gov For compounds like chloromethyl dimethyl chlorosilane, the presence of two rotational isomers (anti and gauche) in the liquid state is evident from the appearance of specific infrared and Raman bands that vanish upon crystallization, where only one conformer persists. researchgate.net By studying the temperature dependence of the intensities of these band pairs in the Raman spectra of the liquid, the enthalpy difference between the conformers can be determined using van't Hoff plots. researchgate.net This technique has been successfully applied to various organosilicon compounds to quantify their conformational equilibria. researchgate.netnih.gov

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure and conformation, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a compound. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's three-dimensional arrangement in the crystalline lattice. For complex molecules that may exist as multiple polymorphs, as seen with chlorothalonil, single-crystal X-ray diffraction can elucidate the structure of each form, revealing details such as the number of independent molecules in the asymmetric unit. figshare.com

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Insights and Complex Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. researchgate.netrsc.org Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are increasingly necessary to characterize the complex structures of natural products and their synthetic derivatives. ipb.ptresearchgate.net

¹H, ¹³C, and ²⁹Si NMR are routinely used to probe the local chemical environments of the different nuclei within the molecule. researchgate.net ²⁹Si NMR, in particular, is highly valuable for differentiating between various silicon environments in organosilicon polymers and reticular materials. nih.gov For instance, distinct chemical shift ranges are observed for silicate (B1173343) cubes (Q³ and Q⁴ units) and silicone linkers (D² units), allowing for the quantification of their relative concentrations. nih.gov Advanced solid-state NMR techniques can further unravel the molecular order and connectivity of these complex structures. nih.gov

The following table provides typical ²⁹Si NMR chemical shift ranges for different silicon species found in organosilicon materials: nih.gov

| Silicon Species | Chemical Shift Range (ppm) |

| Q³ (Silicate Cubes) | -100 to -110 |

| Q⁴ (Silicate Cubes) | -100 to -110 |

| D² (Silicone Linkers) | -15 to -23 |

| D² (in POSiSil phase) | -15 to -19 and -21.6 |

| D² (in OM polymer) | ~ -20.3 and -22 to -23 |

This data illustrates the power of ²⁹Si NMR in characterizing complex organosilicon structures. nih.gov

Mass Spectrometry for Molecular Structure Confirmation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of reaction products. It is particularly useful for verifying the successful synthesis of target compounds. For organosilicon compounds, mass spectrometry can confirm the presence of the desired molecular ion peak, providing crucial evidence for the compound's identity. This technique is often used in conjunction with other spectroscopic methods, such as NMR and IR, for a comprehensive characterization of newly synthesized molecules. researchgate.net

Emerging Research Frontiers and Future Perspectives for Chloromethyl Methyldiphenylsilane Chemistry

Designing Next-Generation Organosilicon Materials with Tailored Performance

The molecular architecture of (Chloromethyl)methyldiphenylsilane offers multiple avenues for creating advanced organosilicon materials with precisely controlled properties. The key lies in leveraging its distinct functional components: the reactive chloromethyl group and the two phenyl substituents.

The chloromethyl group (–CH₂Cl) serves as a primary site for chemical modification. It can undergo nucleophilic substitution reactions, allowing for the grafting of a wide array of functional moieties onto the silicon backbone. This functionalization is crucial for creating materials with specific performance characteristics. For instance, introducing long-chain alkyl groups can enhance hydrophobicity, while incorporating polar functional groups can improve compatibility with other polymers or substrates. This versatility allows for its use as a coupling agent or a building block in the synthesis of complex silicone polymers. cymitquimica.com

The two phenyl groups (–C₆H₅) are significant contributors to the final properties of any resulting polymer. Their presence is known to enhance several key characteristics of polysiloxanes:

Thermal Stability: Phenyl groups increase the thermal and oxidative stability of the siloxane chain, making materials suitable for high-temperature applications. clwydcompounders.comresearchgate.net

Optical Properties: The inclusion of aromatic groups can increase the refractive index and optical clarity of the material. mcmaster.ca

Mechanical Properties: While sometimes considered mechanically weak, phenyl silicones offer excellent flexibility at extreme temperatures, with operational ranges from as low as -70°C to over 225°C. clwydcompounders.com

Radiation Resistance: Phenyl groups can improve the resistance of the material to radiation. clwydcompounders.com

By strategically combining the reactivity of the chloromethyl group with the property enhancements offered by the phenyl groups, researchers can design a variety of next-generation materials. For example, this compound can be used to synthesize specialty silicone resins, elastomers, and coatings with tailored thermal, mechanical, and optical properties for demanding applications in the aerospace, automotive, and electronics industries. clwydcompounders.comgelest.com The introduction of this monomer into a polydimethylsiloxane (B3030410) (PDMS) chain can create copolymers with a balance of properties, such as low-temperature flexibility and high-temperature resistance. researchgate.netmdpi.com

Table 1: Potential Material Properties Tailored by this compound

| Functional Group | Property Contribution | Potential Application |

| -CH₂Cl (Chloromethyl) | Reactive site for grafting functional groups | Coupling agent, polymer cross-linking, surface modification |

| -C₆H₅ (Phenyl) | Enhanced thermal stability, radiation resistance, high refractive index, low-temperature flexibility | High-performance elastomers, optical materials, aerospace sealants |

| -CH₃ (Methyl) | Contributes to flexibility and hydrophobicity | Base for creating versatile copolymers |

Exploration of Novel Catalytic Applications (e.g., in CO₂ activation and reduction pathways, by analogy to related silanes)

The transformation of carbon dioxide (CO₂), an abundant greenhouse gas, into valuable chemicals is a major goal of modern chemistry. bohrium.com One promising strategy is the hydrosilylation of CO₂, where a silane's Si-H bond is used to reduce CO₂. sioc-journal.cn While direct research on this compound in this specific application is not widespread, its structural similarity to other silanes used in CO₂ reduction allows for informed analogies about its potential catalytic pathways.

The catalytic reduction of CO₂ with silanes can proceed through several stages, yielding formic acid, formaldehyde, or methanol (B129727) derivatives, and ultimately methane. bohrium.comresearchgate.netnih.gov This process is typically facilitated by a catalyst, which can range from transition metal complexes (e.g., iron, cobalt, iridium) to metal-free organocatalysts like N-heterocyclic carbenes (NHCs). nih.govnih.govrsc.org

The general mechanism involves the activation of the silane (B1218182) and its subsequent reaction with CO₂. For instance, in NHC-catalyzed systems, the NHC can activate the silane, which then attacks the CO₂ molecule. researchgate.netnih.gov The reaction often proceeds stepwise:

First Reduction: CO₂ is reduced to a silyl (B83357) formate (B1220265). This is often the rate-determining step. researchgate.net

Second Reduction: The silyl formate is further reduced to a silyl acetal (B89532) (formaldehyde level). nih.gov

Third Reduction: The silyl acetal is reduced to a methoxysilane (B1618054) (methanol level). nih.gov

Although this compound does not possess the Si-H bond necessary to act as a direct hydride donor for CO₂ reduction, its derivatives do. If the chloromethyl group were to be replaced by a hydride (forming methyldiphenylsilane), the resulting molecule could participate in these catalytic cycles. The electronic and steric properties imparted by the phenyl and methyl groups would influence the reactivity of the Si-H bond and its interaction with the catalyst and CO₂. The bulky phenyl groups might sterically hinder the approach to the silicon center, but they also influence the electronic nature of the Si-H bond, which is a critical factor in the reaction.

Furthermore, the chloromethyl group itself could be used to anchor the silane to a catalytic support or to a larger molecular framework, creating a tailored catalyst system for CO₂ reduction or other catalytic transformations.

Table 2: Analogous Catalytic Systems for CO₂ Hydrosilylation

| Catalyst Type | Silane Reductant (Example) | Key Products | Reference |

| N-Heterocyclic Carbene (NHC) | Hydrosilanes | Methanol, Formoxysilane | researchgate.netnih.gov |

| Cobalt(II) Triazine Complex | Phenylsilane (PhSiH₃) | Formic Acid, Formaldehyde, Methanol (selective) | nih.govacs.org |

| Iron(II) Phosphine Complexes | Hydrosilanes | Formamides, Methylamines (in presence of amines) | rsc.org |

| Iridium Pincer Complex | Hydrosilanes | Formate or Methanol derivatives (pressure-dependent) | nih.gov |

Development of Green Chemistry Approaches in Chloromethylsilane Synthesis

The industrial synthesis of chloromethylsilanes, like the direct process involving methyl chloride and silicon, can generate significant byproducts and waste streams. wikipedia.org Developing greener, more sustainable synthetic routes is a key research objective. This involves improving atom economy, reducing waste, using less hazardous reagents, and designing more energy-efficient processes.

One promising green chemistry approach focuses on the valorization of residues from industrial chloromethylsilane synthesis. These residues often contain chloromethyl-disilanes. A patented process describes an economical and environmentally friendly method to convert these disilanes into valuable chloromethyl-monosilanes. The method involves the cleavage of the Si-Si bond in the disilanes using hydrogen chloride (HCl) gas at elevated temperatures (90-130°C) in the presence of a catalyst such as an alkylurea or hexamethylphosphoramide (B148902) (HMPT). This process effectively recycles a waste stream into the desired product, aligning with the principles of a circular economy.

Another area of development is the use of milder and more efficient reagents and reaction conditions. The synthesis of (chloromethyl)dimethylphenylsilane (B155712) has been demonstrated through the reaction of dichlorodimethylsilane (B41323) with in-situ generated (chloromethyl)lithium. While this involves highly reactive organolithium reagents, performing the reaction at low temperatures can improve selectivity and control. Further research into replacing these reagents with less hazardous alternatives or developing catalytic routes that avoid stoichiometric use of highly reactive metals is a key frontier.

Table 3: Comparison of Synthesis Approaches for Chloromethylsilanes

| Method | Reactants | Conditions | Green Chemistry Aspect |

| Residue Valorization | Chloromethyl-disilanes, HCl | 90-130°C, Catalyst (Alkylurea/HMPT) | Utilizes industrial waste stream, improves atom economy. |

| Alkoxylation Route | Chloromethylmethyldichlorosilane, Methyl Orthoformate, Methanol | 40-90°C | High yield, mild conditions, simple post-processing. google.com |

| Phosphine-Mediated | Chloro(isopropoxy)diphenylsilane, P(NMe₂)₃, CH₂BrCl | Not specified | Alternative route for specific precursors. researchgate.net |

| Organolithium Route | Dichlorodimethylsilane, (Chloromethyl)lithium | Low Temperature | High reactivity, but requires careful control and cryogenic conditions. |

Computational Design and Predictive Modeling of this compound Reactivity

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound, accelerating the design of new materials and processes without costly and time-consuming trial-and-error experiments. hydrophobe.org These methods can model reaction mechanisms, predict properties, and screen potential applications.

Quantum Mechanics (QM) and Density Functional Theory (DFT): DFT is a widely used method to investigate the electronic structure and reactivity of organosilicon compounds. nih.govacs.orgnumberanalytics.com For this compound, DFT calculations can be used to:

Model Reaction Pathways: Elucidate the mechanisms of nucleophilic substitution at the chloromethyl group or hydrolysis of a related alkoxysilane. This includes identifying transition states and calculating activation energy barriers, which helps predict reaction rates and feasibility. acs.orgresearchgate.net

Predict Spectroscopic Properties: Calculate NMR spectra and other properties to aid in the characterization of new compounds derived from it.

Analyze Bonding and Reactivity: Study the electronic effects of the phenyl and methyl groups on the reactivity of the chloromethyl group. Electrostatic potential (ESP) maps can reveal the nucleophilic and electrophilic regions of the molecule, providing insight into its interaction with other reagents. nih.govacs.org

Molecular Dynamics (MD) and Machine Learning (ML): For studying larger systems, such as polymers derived from this compound or its interaction with surfaces, MD simulations are invaluable. mdpi.com MD can simulate the dynamic behavior of these materials, predicting properties like glass transition temperature, mechanical strength, and conformational preferences. mdpi.com

The integration of machine learning with computational and experimental data represents a new frontier. medium.commdpi.com

Predictive Models: ML models can be trained on large datasets of known reactions to predict the outcomes of new reactions involving this compound. medium.com

Materials Discovery: By combining MD simulations with ML, it's possible to screen vast numbers of potential material structures derived from this silane and predict their performance, for example, as adhesives or coatings. tandfonline.comudel.edu A model could learn the relationship between the grafted functional group (at the chloromethyl position) and a desired property, such as adhesion strength or thermal stability, guiding synthetic efforts toward the most promising candidates.

These computational approaches allow for an in silico design cycle, where molecules and materials are designed, tested, and optimized computationally before being synthesized in the lab, drastically accelerating the pace of innovation in organosilicon chemistry.

Table 4: Computational Methods and Their Application to this compound

| Method | Focus | Application Example |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Calculating the activation energy for a substitution reaction at the -CH₂Cl group; modeling CO₂ activation at a derivative. acs.orgresearchgate.net |

| Molecular Dynamics (MD) | Bulk material properties, conformational analysis | Simulating the glass transition temperature and mechanical properties of a polysiloxane containing this monomer. mdpi.com |

| Machine Learning (ML) | Predicting reaction outcomes, property optimization | Training a model to predict the adhesion properties of coatings derived from the silane based on its functionalization. medium.comtandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Chloromethyl)methyldiphenylsilane, and how can by-product formation be minimized?

- Methodological Answer : The compound can be synthesized via reduction of chlorosilane precursors. For example, methyldiphenylsilane derivatives are prepared by LiAlH4 reduction of chlorosilanes under inert atmospheres (e.g., nitrogen) to prevent oxidation . Hydrogenation of dichlorodiphenylsilane analogs using catalysts like Pd-C may also be applicable, though reaction conditions (solvent, temperature) must be optimized to suppress side reactions such as polymerization . Characterization of intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to monitor purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>29</sup>Si NMR is essential for confirming the silicon bonding environment, while <sup>1</sup>H NMR identifies chloromethyl (-CH2Cl) and phenyl proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for chlorine.

- FT-IR : Peaks near 550–650 cm<sup>−1</sup> confirm Si-C bonds, while C-Cl stretches appear at ~700 cm<sup>−1</sup> .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Use tightly sealed containers in cool, dry, ventilated areas away from ignition sources (e.g., sparks, open flames) to prevent decomposition or combustion .

- Handling : Employ non-sparking tools and grounded equipment to avoid static discharge. Corrosivity to metals necessitates inert reaction vessels (e.g., glass or PTFE-lined) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct work in fume hoods to limit inhalation exposure .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl (-CH2Cl) moiety is highly electrophilic, enabling substitution with nucleophiles (e.g., amines, thiols). Reaction kinetics can be studied via <sup>13</sup>C NMR or HPLC to track intermediate formation. For example, in THF at 60°C, substitution with morpholine yields methyldiphenylsilyl-morpholine derivatives. Competitive elimination (e.g., HCl release) must be monitored by titration or gas evolution analysis .

Q. What strategies mitigate decomposition during high-temperature applications of this compound?

- Methodological Answer : Thermal stability studies (TGA/DSC) reveal decomposition thresholds (e.g., >150°C). Stabilizers like radical scavengers (e.g., BHT) or inert atmospheres (argon) can extend usability. Computational modeling (DFT) predicts bond dissociation energies, identifying weak Si-CH2Cl linkages prone to cleavage .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. toluene).

- Comparative Studies : Benchmark against analogs like dichloromethylsilane to validate predictive models .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or moisture content. Systematic reproducibility studies should:

- Control Variables : Fix temperature, solvent (e.g., anhydrous THF), and catalyst (e.g., Pd(PPh3)4).

- Quantitative Analysis : Use GC or <sup>19</sup>F NMR (if fluorinated substrates) to compare yields.

- Literature Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify outlier conditions .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Hydrolysis studies (pH 4–10) can track Si-Cl bond cleavage via LC-MS. Aerobic biodegradation assays (OECD 301F) quantify microbial breakdown. Compare to structurally similar chlorosilanes (e.g., dichloromethylsilane), which hydrolyze to silanols and HCl . Ecotoxicity assays (e.g., Daphnia magna LC50) assess acute aquatic impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.